4-[(2-Chloroethyl)amino]phenol
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Overview
Description
Phenol, 4-[(2-chloroethyl)amino]- is an organic compound with the molecular formula C8H10ClNO. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a 2-chloroethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-[(2-chloroethyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with 2-chloroethanol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-[(2-chloroethyl)amino]- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(2-chloroethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Phenol, 4-[(2-chloroethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential use as a chemotherapeutic agent due to its ability to interfere with DNA replication.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Phenol, 4-[(2-chloroethyl)amino]- involves its ability to alkylate DNA. The 2-chloroethyl group can form covalent bonds with the nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Phenol, 4-[(2-chloroethyl)amino]- can be compared with other similar compounds, such as chlorambucil and melphalan These compounds also contain chloroethyl groups and exhibit similar alkylating properties
List of Similar Compounds
Chlorambucil: A chemotherapy drug used to treat chronic lymphocytic leukemia.
Melphalan: Another chemotherapy agent used for multiple myeloma and ovarian cancer.
Properties
CAS No. |
49577-86-8 |
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Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-(2-chloroethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2 |
InChI Key |
DATJHFMEARFPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCl)O |
Origin of Product |
United States |
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